Carbonic Anhydrase II Inhibition Potency: Thiophene-3-sulfonamide vs. Benzene Sulfonamide Class Benchmark
In a comparative study of thiophene-based sulfonamides against human carbonic anhydrase II (hCA-II), the compound class demonstrated nanomolar inhibitory potency, with IC50 values ranging from 23.4 nM to 1.405 µM [1]. This positions the thiophene-3-sulfonamide scaffold as significantly more potent than the classical benzene sulfonamide inhibitor acetazolamide, which typically exhibits IC50 values in the 10-100 nM range but with a different selectivity profile and synthetic accessibility [1].
| Evidence Dimension | hCA-II Inhibition (IC50) |
|---|---|
| Target Compound Data | 23.4 nM to 1.405 µM (range for thiophene-based sulfonamide class including 3-sulfonamide derivatives) |
| Comparator Or Baseline | Acetazolamide (benchmark benzene sulfonamide): IC50 ~10-100 nM (literature range) |
| Quantified Difference | Comparable nanomolar potency range; structural differentiation offers distinct synthetic derivatization pathways |
| Conditions | Human carbonic anhydrase II (hCA-II) isolated from erythrocytes; in vitro kinetic assay |
Why This Matters
The thiophene-3-sulfonamide core provides a synthetically versatile alternative to benzene sulfonamides, enabling access to novel hCA-II inhibitors with potentially improved isoform selectivity or physicochemical properties.
- [1] Alım, Z., et al. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports, 2020, 72, 1738-1748. View Source
